2-Amino-4-methylpent-4-enoic acid
Overview
Description
2-Amino-4-methylpent-4-enoic acid is an organic compound with the molecular formula C₆H₁₁NO₂. It is a derivative of pentenoic acid and contains both an amino group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylpent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of 4-pentenoic acid with ammonia or an amine under specific conditions. For example, the esterification of 4-pentenoic acid followed by amination can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-4-methylpent-4-enoic acid has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound serves as an intermediate in the production of various pharmaceutical agents.
Biochemical Research: It is used in studies involving enzyme activity, protein synthesis, and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Amino-4-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in various biochemical reactions, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-4-methylpent-4-enoic acid include:
- 2-Amino-3-methyl-4-pentenoic acid
- 2-Amino-4-methyl-4-pentynoic acid
- 4-Amino-2-methylpentanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific applications in organic synthesis and biochemical research .
Properties
IUPAC Name |
2-amino-4-methylpent-4-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABWDKROPVYJBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50281549 | |
Record name | 4-methylidenenorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50281549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3566-52-7 | |
Record name | NSC21947 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methylidenenorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50281549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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